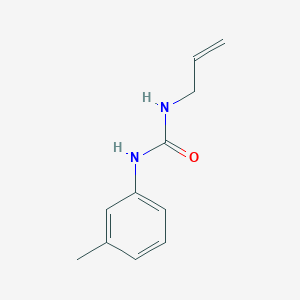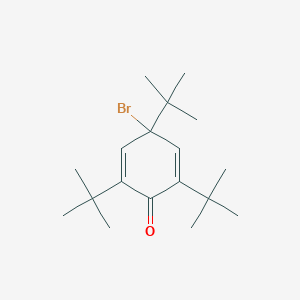
1-Allyl-3-(M-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(M-tolyl)urea is an organic compound with the molecular formula C11H14N2O It is a member of the urea family, characterized by the presence of an allyl group and a methyl-substituted phenyl group (M-tolyl) attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(M-tolyl)urea can be synthesized through the reaction of allyl isocyanate with M-toluidine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Allyl isocyanate} + \text{M-toluidine} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(M-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The allyl and M-tolyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the reagents used.
Scientific Research Applications
1-Allyl-3-(M-tolyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(M-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
- 1-Allyl-3-(O-tolyl)urea
- 1-Allyl-3-(P-tolyl)urea
- 1-Propyl-3-(M-tolyl)urea
- 1-Ethyl-3-(M-tolyl)urea
Comparison: 1-Allyl-3-(M-tolyl)urea is unique due to the specific positioning of the allyl and M-tolyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H2,12,13,14) |
InChI Key |
PWEROKPAMSWLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)


![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)





![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
